molecular formula C15H17NO3 B2744599 methyl (2Z)-3-(4-butoxyphenyl)-2-cyanoprop-2-enoate CAS No. 859231-27-9

methyl (2Z)-3-(4-butoxyphenyl)-2-cyanoprop-2-enoate

Cat. No. B2744599
CAS RN: 859231-27-9
M. Wt: 259.305
InChI Key: OGRFPMFIPGEDGU-RAXLEYEMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl (2Z)-3-(4-butoxyphenyl)-2-cyanoprop-2-enoate is a chemical compound that belongs to the family of cyanoacrylates. It is widely used in scientific research for its unique chemical properties and potential applications.

Scientific Research Applications

Synthesis and Structural Analysis

  • Schiff Base Organotin(IV) Complexes as Anticancer Drugs : A study conducted by Basu Baul et al. (2009) described the synthesis and structural characterization of amino acetate functionalized Schiff base organotin(IV) complexes, demonstrating significant cytotoxicity against various human tumor cell lines, suggesting their potential as anticancer drugs (Basu Baul et al., 2009).
  • Photopolymerization Applications : Research by Guillaneuf et al. (2010) introduced an alkoxyamine bearing a chromophore group for photopolymerization, showcasing the compound's utility in creating polymers through a light-mediated process (Guillaneuf et al., 2010).
  • Functionalized Heterocyclic Systems : Pizzioli et al. (1998) explored the synthesis and transformations of methyl (E)‐2‐(acetylamino)‐3‐cyanoprop‐2‐enoate, demonstrating its versatility as a reagent for preparing polyfunctional heterocyclic systems (Pizzioli et al., 1998).

Antimicrobial and Biological Activity

  • Potential Antimicrobial Agent : A study by Murugavel et al. (2016) on a novel methyl (2E)-2-{[N-(2-formylphenyl)(4-methylbenzene)sulfonamido]methyl}-3-(4-chlorophenyl)prop-2-enoate highlighted its potential as an antimicrobial agent and inhibitor of penicillin-binding protein (Murugavel et al., 2016).

Material Science and Chemistry

  • Copper Corrosion Inhibition : Tansuğ et al. (2014) synthesized a compound, demonstrating its efficiency as a copper corrosion inhibitor, indicating its potential use in protecting metal surfaces (Tansuğ et al., 2014).

Advanced Synthesis Techniques

  • Liquid- and Solid-Phase Synthesis of Quinoxalines : Attanasi et al. (2001) reported a streamlined approach for synthesizing quinoxalines from (E)-3-diazenylbut-2-enes, showcasing a novel method for constructing these compounds (Attanasi et al., 2001).

properties

IUPAC Name

methyl (Z)-3-(4-butoxyphenyl)-2-cyanoprop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO3/c1-3-4-9-19-14-7-5-12(6-8-14)10-13(11-16)15(17)18-2/h5-8,10H,3-4,9H2,1-2H3/b13-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGRFPMFIPGEDGU-RAXLEYEMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C=C(C#N)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCOC1=CC=C(C=C1)/C=C(/C#N)\C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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